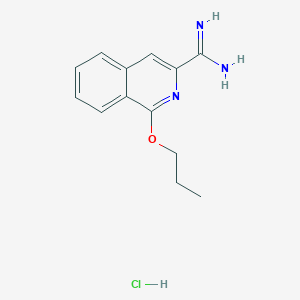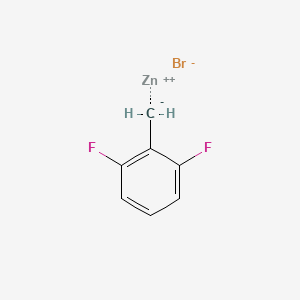
2,6-Difluoro-benzylzinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Difluorobenzylzinc bromide is an organozinc compound with the molecular formula F2C6H3CH2ZnBr. It is commonly used in organic synthesis as a reagent for various chemical reactions. This compound is particularly valuable due to its ability to form carbon-carbon bonds, making it a useful tool in the construction of complex organic molecules.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 2,6-Difluorobenzylzinc bromide typically involves the reaction of 2,6-difluorobenzyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation. The general reaction can be represented as follows:
2,6-Difluorobenzyl bromide+Zn→2,6-Difluorobenzylzinc bromide
Industrial Production Methods
In an industrial setting, the production of 2,6-Difluorobenzylzinc bromide may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including the concentration of reactants, temperature, and reaction time.
化学反応の分析
Types of Reactions
2,6-Difluorobenzylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Catalysts: Palladium catalysts are often used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Solvents: Tetrahydrofuran (THF) is a commonly used solvent due to its ability to stabilize the organozinc compound.
Major Products
The major products formed from reactions involving 2,6-Difluorobenzylzinc bromide depend on the specific reaction conditions and reagents used. In coupling reactions, the primary products are typically biaryl compounds.
科学的研究の応用
2,6-Difluorobenzylzinc bromide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Medicine: Research is ongoing to explore its use in the synthesis of biologically active compounds with potential therapeutic benefits.
Industry: It is used in the production of fine chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of 2,6-Difluorobenzylzinc bromide involves the formation of a reactive organozinc intermediate that can participate in various chemical reactions. The zinc atom acts as a Lewis acid, facilitating the formation of carbon-carbon bonds by stabilizing the transition state of the reaction. The molecular targets and pathways involved depend on the specific reaction and reagents used.
類似化合物との比較
Similar Compounds
- 2,4-Difluorobenzylzinc bromide
- 2,6-Dichlorobenzylzinc bromide
- 2,6-Dimethylbenzylzinc bromide
Uniqueness
2,6-Difluorobenzylzinc bromide is unique due to the presence of two fluorine atoms on the benzyl ring, which can influence the reactivity and selectivity of the compound in chemical reactions. The fluorine atoms can also affect the electronic properties of the compound, making it distinct from other similar organozinc compounds.
特性
分子式 |
C7H5BrF2Zn |
|---|---|
分子量 |
272.4 g/mol |
IUPAC名 |
zinc;1,3-difluoro-2-methanidylbenzene;bromide |
InChI |
InChI=1S/C7H5F2.BrH.Zn/c1-5-6(8)3-2-4-7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1 |
InChIキー |
GCXVBPCJIZAPER-UHFFFAOYSA-M |
正規SMILES |
[CH2-]C1=C(C=CC=C1F)F.[Zn+2].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


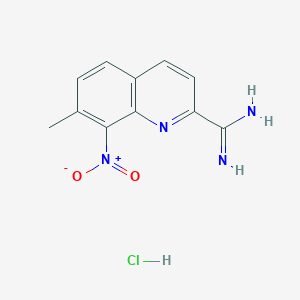
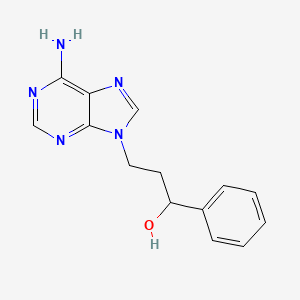
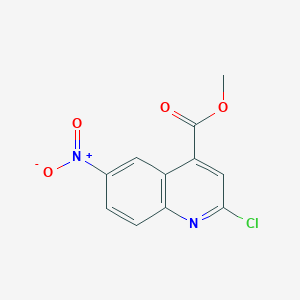
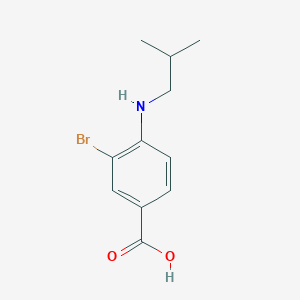
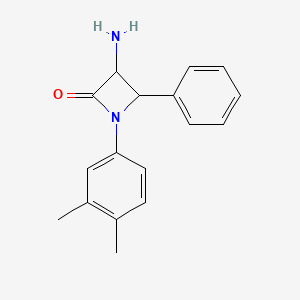

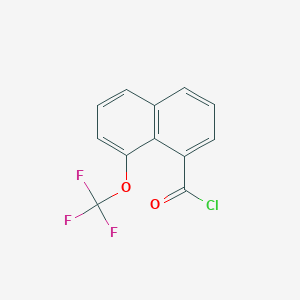
![2-Chloro-3-(2-methylpyridin-3-yl)benzo[b]thiophen-5-amine](/img/structure/B15065035.png)
![4-(2-(Thiophen-2-yl)ethyl)-1-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B15065036.png)

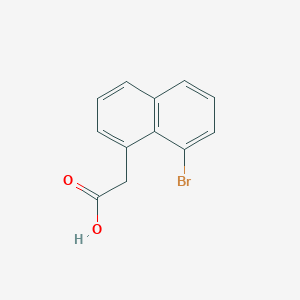
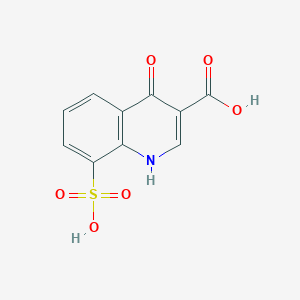
![2'-Methyl-3',4'-dihydro-2'H-spiro[piperidine-4,1'-pyrrolo[1,2-a]pyrazine]-6'-carbonitrile hydrochloride](/img/structure/B15065059.png)
